

# A Comparative Guide to the Crystal Structures of Lanthanide Sulfate Octahydrates

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Compound of Interest		
Compound Name:	Gadolinium(III) sulfate octahydrate	
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A detailed structural analysis of the isostructural series of  $Ln_2(SO_4)_3 \cdot 8H_2O$  (Ln = Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Tm, Yb, Lu) for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the crystal structures of lanthanide sulfate octahydrates. The data presented is crucial for understanding the nuanced structural variations across the lanthanide series, which can influence the physicochemical properties of these compounds. Such information is valuable for applications in materials science, coordination chemistry, and potentially in the design of lanthanide-based therapeutic or diagnostic agents.

# Structural Overview and Key Features

The lanthanide sulfate octahydrates, with the general formula Ln<sub>2</sub>(SO<sub>4</sub>)<sub>3·8</sub>H<sub>2</sub>O, form an isostructural series, crystallizing in the monoclinic space group C2/c. This structural similarity across the series provides an excellent platform for studying the effects of the lanthanide contraction—the gradual decrease in ionic radii with increasing atomic number.

In these structures, the lanthanide ion (Ln³+) is typically nine-coordinate, adopting a tricapped trigonal prismatic geometry. The coordination sphere of the lanthanide ion is composed of oxygen atoms from both water molecules and sulfate anions, creating a complex three-dimensional network. These [LnO<sub>9</sub>] polyhedra are interconnected by sulfate groups, forming infinite inorganic chains that constitute the backbone of the crystal structure.



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# **Comparative Crystallographic Data**

The following table summarizes the key crystallographic parameters for the lanthanide sulfate octahydrate series. The data has been compiled from single-crystal X-ray diffraction studies. A clear trend of decreasing unit cell volume is observed across the series, which is a direct consequence of the lanthanide contraction.

Lanthani de (Ln)	a (Å)	b (Å)	c (Å)	β (°)	Unit Cell Volume (ų)	Space Group
Pr	13.700(2)	6.861(1)	18.453(2)	102.80(1)	1691.4	C2/c
Nd	13.663(3)	6.837(2)	18.405(4)	102.75(2)	1674.9	C2/c
Sm	13.585(4)	6.784(2)	18.328(5)	102.48(2)	1647.9	C2/c
Eu	13.545(3)	6.759(1)	18.291(4)	102.35(2)	1632.7	C2/c
Gd	13.531(7)	6.739(2)	18.294(7)	102.20(8)	1627.5	C2/c
Tb	13.493(3)	6.714(1)	18.231(3)	102.16(2)	1614.5	C2/c
Dy	13.469(2)	6.695(1)	18.202(3)	102.06(1)	1605.1	C2/c
Но	13.4421(4)	6.6745(2)	18.1642(5)	102.006(1)	1594.8	C2/c
Tm	13.4118(14	6.6402(6)	18.1040(16 )	101.980(8)	1576.9	C2/c
Yb	13.345(3)	6.628(2)	18.098(4)	101.90(2)	1563.3	C2/c
Lu	13.319(2)	6.611(1)	18.069(3)	101.85(1)	1554.9	C2/c

# **Experimental Protocols Synthesis of Single Crystals**

Single crystals of lanthanide sulfate octahydrates are typically grown from aqueous solutions. A general procedure is as follows:



- Dissolution: The corresponding lanthanide(III) oxide (Ln<sub>2</sub>O<sub>3</sub>) is dissolved in a slight excess of dilute sulfuric acid (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>). The mixture is gently heated to facilitate the dissolution of the oxide.
- Concentration: The resulting solution is filtered to remove any undissolved solids and then allowed to slowly evaporate at a constant temperature (typically room temperature).
- Crystallization: Over a period of several days to weeks, single crystals of Ln₂(SO₄)₃⋅8H₂O of suitable quality for X-ray diffraction are formed. The rate of evaporation can be controlled to optimize crystal size and quality.

### **Single-Crystal X-ray Diffraction**

The determination of the crystal structures is performed using single-crystal X-ray diffraction. A typical experimental workflow is outlined below:

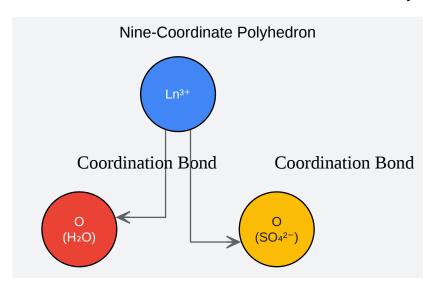
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a
  monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g.,
  CCD or CMOS). The data is collected at a controlled temperature, often at room temperature
  or cooled to reduce thermal vibrations. A series of diffraction images are collected by rotating
  the crystal through a range of angles.
- Data Processing: The collected diffraction images are processed to integrate the intensities
  of the reflections and to apply corrections for factors such as Lorentz polarization,
  absorption, and crystal decay.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

### **Visualizations**



The following diagrams illustrate the coordination environment of the lanthanide ion and the typical workflow for crystal structure determination.

#### Coordination Environment of Ln3+ in Lanthanide Sulfate Octahydrates



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Caption: General coordination of the lanthanide ion (Ln3+).



# Crystal Growth Lanthanide Oxide + Sulfuric Acid Dissolution & Filtration Slow Evaporation Single Crystals of Ln<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>.8H<sub>2</sub>O X-ray Diffraction Analysis Crystal Mounting Data Collection (Diffractometer) Data Processing Structure Solution (Direct Methods) Structure Refinement

#### Experimental Workflow for Crystal Structure Determination

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Caption: Typical workflow for crystal structure determination.







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